Dual Enzymatic Blockade: 19-Atriol vs. Trilostane on 3β-HSD and CYP11A1
19-Atriol uniquely inhibits two consecutive steroidogenic steps, unlike the classical 3β-HSD inhibitor trilostane which acts at a single site. In MA-10 Leydig cells, 19-Atriol (10 µM) competitively inhibited the 3β-HSD-mediated conversion of pregnenolone (P5) to progesterone (P4), with inhibition being partially overcome by increasing substrate concentration: 100% inhibition at 1 µM P5, 47.1% at 10 µM P5, and 32.2% at 100 µM P5 [1]. In contrast, trilostane abolished P4 formation without any effect on upstream CYP11A1, whereas 19-Atriol caused a modest accumulation of P5, consistent with partial inhibition of CYP11A1 [1]. This dual mechanism is a quantifiable differentiator.
| Evidence Dimension | Mechanism of Action & Competitive Inhibition Profile |
|---|---|
| Target Compound Data | 19-Atriol (10 µM): Competitive 3β-HSD inhibition (100% at 1 µM P5, 47.1% at 10 µM P5, 32.2% at 100 µM P5) AND partial CYP11A1 inhibition |
| Comparator Or Baseline | Trilostane: Competitive 3β-HSD inhibition (100% at all P5 concentrations) ONLY; no CYP11A1 effect |
| Quantified Difference | 19-Atriol's 3β-HSD inhibition is surmountable (competitive); elicits upstream blockade absent in trilostane-treated cells |
| Conditions | MA-10 mouse Leydig tumor cells; P5 substrate conversion to P4 measured via LC-MS/MS; Bt2cAMP stimulation |
Why This Matters
For researchers modeling the complete steroidogenic block, 19-Atriol provides a dual-enzyme 'pinch-point' inhibition that cannot be achieved by the standard-of-care 3β-HSD inhibitor trilostane, making it a superior tool for dissecting pathway flux.
- [1] Zhao, A.H., et al. (2026). Target validation uncouples mitochondrial translocator protein from 19-Atriol-mediated inhibition of steroidogenesis and identifies enzymatic targets. Journal of Biological Chemistry, 302(3), 111191. View Source
